molecular formula C13H11BF2O3 B3118389 4-Fluoro-3-[(4-fluorophenyl)(hydroxy)methyl]phenylboronic acid CAS No. 2377587-42-1

4-Fluoro-3-[(4-fluorophenyl)(hydroxy)methyl]phenylboronic acid

Cat. No.: B3118389
CAS No.: 2377587-42-1
M. Wt: 264.03
InChI Key: GJXPMKNGWBKISH-UHFFFAOYSA-N
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Description

4-Fluoro-3-[(4-fluorophenyl)(hydroxy)methyl]phenylboronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of boronic acid functionality, which is known for its versatility in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions .

Mechanism of Action

Target of Action

The primary target of 4-Fluoro-3-[(4-fluorophenyl)(hydroxy)methyl]phenylboronic acid is the palladium (II) complex in the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the organoboron reagent (such as our compound) transfers formally nucleophilic organic groups from boron to palladium . This results in the formation of a new Pd–C bond .

Biochemical Pathways

The affected pathway is the Suzuki–Miyaura coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effect of this pathway is the formation of new carbon-carbon bonds, which is a fundamental step in organic synthesis .

Pharmacokinetics

It’s worth noting that the compound is used in the suzuki–miyaura coupling reaction, which is known for its exceptionally mild and functional group tolerant reaction conditions . This suggests that the compound may have good bioavailability.

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki–Miyaura coupling reaction . This is a crucial step in organic synthesis, enabling the creation of complex organic compounds .

Action Environment

The action of this compound is influenced by the reaction conditions of the Suzuki–Miyaura coupling . This reaction is known for its mild and functional group tolerant conditions , suggesting that the compound’s action, efficacy, and stability may be influenced by these factors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-[(4-fluorophenyl)(hydroxy)methyl]phenylboronic acid typically involves the hydroboration of alkenes or alkynes followed by oxidation. One common method is the hydroboration of 4-fluoro-3-[(4-fluorophenyl)(hydroxy)methyl]phenylboronic ester, which is then oxidized to yield the desired boronic acid . The reaction conditions often involve the use of mild bases and solvents such as tetrahydrofuran (THF) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydroboration processes using specialized reactors to ensure efficient and high-yield synthesis. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-[(4-fluorophenyl)(hydroxy)methyl]phenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. The reactions are typically carried out under mild conditions to preserve the integrity of the boronic acid functionality .

Major Products Formed

The major products formed from these reactions include various substituted phenylboronic acids, alcohols, and ketones, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-3-[(4-fluorophenyl)(hydroxy)methyl]phenylboronic acid is unique due to its dual fluorine substitution, which enhances its reactivity and stability in various chemical reactions. This dual substitution also imparts unique electronic properties, making it a valuable reagent in the synthesis of complex organic molecules .

Properties

IUPAC Name

[4-fluoro-3-[(4-fluorophenyl)-hydroxymethyl]phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BF2O3/c15-10-4-1-8(2-5-10)13(17)11-7-9(14(18)19)3-6-12(11)16/h1-7,13,17-19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJXPMKNGWBKISH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)F)C(C2=CC=C(C=C2)F)O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BF2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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